molecular formula C24H23NO5 B2363309 methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate CAS No. 898439-66-2

methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate

Cat. No. B2363309
CAS RN: 898439-66-2
M. Wt: 405.45
InChI Key: MCRXQHALPXLSAG-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This compound is a powder with a white to beige color . It has a molecular weight of 405.45. It is soluble in DMSO, with a solubility of 10 mg/mL .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The synthesis of pyrrole-3-carboxylic acid amides, such as our compound, is of significant interest due to their central role in successful drugs like Atorvastatin and Sunitinib. These drugs are used for cholesterol management and cancer treatment, respectively . The structural similarity of our compound to these drugs suggests potential therapeutic applications.

Antimicrobial Properties

While specific studies on our compound are limited, related derivatives have shown antimicrobial potential . Investigating its antibacterial and antifungal effects could be valuable.

Anticancer Research

Given the structural resemblance to bioactive compounds, including antimalarial agents, our compound might exhibit anticancer properties. Researchers could explore its effects on cancer cell lines and tumor models .

Antifungal Activity

The electrostatic properties of the benzene ring in related indazole compounds correlate with antifungal activity. Similar investigations could be conducted for our compound .

Organic Synthesis and Methodology

The synthetic procedure yielding our compound involves cyclization modes of glycine-derived enamino amides. Its high yield and operational simplicity make it an attractive candidate for further method development .

Chemical Biology

Understanding the preferred cyclization pathway under specific conditions (such as Boc-deprotection) could provide insights into reaction mechanisms and guide future synthetic strategies .

properties

IUPAC Name

methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO5/c1-28-24(27)19-8-6-17(7-9-19)15-30-23-16-29-21(12-22(23)26)14-25-11-10-18-4-2-3-5-20(18)13-25/h2-9,12,16H,10-11,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRXQHALPXLSAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate

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